(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate
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Overview
Description
The compound “(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate” is a complex organic molecule that features multiple functional groups, including fluorinated aromatic rings, fluorenylmethoxycarbonyl (Fmoc) protecting groups, and acetylated sugar moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pentafluorophenyl group: This can be achieved through the fluorination of a phenyl ring using reagents like elemental fluorine or other fluorinating agents.
Introduction of the Fmoc group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base.
Glycosylation: The acetylated sugar moiety can be introduced through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Coupling reactions: The final assembly of the molecule may involve coupling reactions using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Coupling agents: N,N’-Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting groups: The Fmoc group is commonly used as a protecting group in peptide synthesis.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Drug development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Medicine
Therapeutic agents: Potential use as a therapeutic agent or in the development of drug delivery systems.
Industry
Materials science: Use in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be used to protect amino groups during peptide synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
- (2,3,4,5,6-pentafluorophenyl) (2S)-2-[tert-butoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate
- (2,3,4,5,6-pentafluorophenyl) (2S)-2-[benzyloxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate
Uniqueness
The uniqueness of the compound lies in its combination of fluorinated aromatic rings, Fmoc protecting groups, and acetylated sugar moieties, which confer unique chemical and physical properties. These properties can be exploited in various scientific and industrial applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C38H34F5NO14 |
---|---|
Molecular Weight |
823.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C38H34F5NO14/c1-16(46)52-15-26-32(54-17(2)47)34(55-18(3)48)35(56-19(4)49)36(57-26)44(25(13-45)37(50)58-33-30(42)28(40)27(39)29(41)31(33)43)38(51)53-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32,34-36,45H,13-15H2,1-4H3/t25-,26+,32-,34-,35+,36+/m0/s1 |
InChI Key |
DGFICTNJXFLZHA-JEJDGWSKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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